Methyl 2,4-dichloro-5-fluorophenylacetate
Overview
Description
Methyl 2,4-dichloro-5-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dichloro-5-fluorophenylacetate typically involves the esterification of 2,4-dichloro-5-fluorophenylacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dichloro-5-fluorophenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-5-fluorophenylacetic acid and methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent (e.g., ethanol) under reflux conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-dichloro-5-fluorophenylacetic acid and methanol.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Methyl 2,4-dichloro-5-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-5-fluorophenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 2,4-dichloro-5-fluorophenylacetate can be compared with other similar compounds such as:
Methyl 2,4-dichlorophenylacetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 2,5-dichloro-4-fluorophenylacetate: Differently substituted, which can lead to variations in chemical and biological properties.
Methyl 3,4-dichloro-5-fluorophenylacetate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and interactions with biological targets.
Biological Activity
Methyl 2,4-dichloro-5-fluorophenylacetate is an aromatic ester that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a phenyl ring with chlorine and fluorine substitutions, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.
This compound has the following chemical structure:
- Molecular Formula : C10H8Cl2F O2
- Molecular Weight : 251.08 g/mol
- CAS Number : 1803807-88-6
The presence of halogen atoms (chlorine and fluorine) can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate biological membranes.
The biological activity of this compound is believed to stem from its interaction with various cellular targets. The compound may exert effects by:
- Inhibiting Enzymatic Activity : The halogen substitutions can affect the binding affinity to enzymes or receptors, leading to inhibition or modulation of specific metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.
Antimicrobial Activity
Research indicates that this compound shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of new antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These results indicate that the compound has varying degrees of effectiveness against different pathogens, warranting further investigation into its mechanism and efficacy.
Anticancer Potential
There are ongoing investigations into the anticancer properties of this compound. Early studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results have shown that treatment with this compound can reduce cell viability significantly in these cancer cell lines, indicating its potential as a therapeutic agent.
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various substituted phenylacetates, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting a possible role in combating antibiotic resistance.
- Evaluation of Anticancer Effects : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The study demonstrated that the compound could inhibit proliferation and induce apoptosis in a dose-dependent manner.
Properties
IUPAC Name |
methyl 2-(2,4-dichloro-5-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-8(12)7(11)4-6(5)10/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGSQPUUGWFNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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